

# Technical Support Center: Overcoming Poor Oral Bioavailability of Valbenazine Tosylate

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Compound of Interest		
Compound Name:	Valbenazine tosylate	
Cat. No.:	B611625	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of **Valbenazine tosylate** in a research setting.

### **Frequently Asked Questions (FAQs)**

Q1: What is the reported oral bioavailability of Valbenazine tosylate and why is it not 100%?

A1: The absolute oral bioavailability of Valbenazine is approximately 49%[1][2][3][4][5][6][7]. Several factors contribute to this incomplete bioavailability:

- First-Pass Metabolism: Valbenazine is extensively metabolized in the liver, primarily by hydrolysis and the cytochrome P450 enzyme CYP3A4/5, before it can reach systemic circulation[1][8][9]. Its active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), is further metabolized by CYP2D6[1][8][9].
- Aqueous Solubility: Valbenazine tosylate is characterized as being slightly soluble in
  water[4]. One prediction lists its water solubility at a low 0.0383 mg/mL[10]. Poor aqueous
  solubility can limit the dissolution rate in the gastrointestinal fluids, which is a prerequisite for
  absorption.
- Physicochemical Properties: The inherent properties of the drug molecule, such as its molecular size and lipophilicity, also play a role in its ability to permeate the intestinal membrane[11].



Q2: How does food intake affect the bioavailability of Valbenazine tosylate?

A2: The administration of Valbenazine with a high-fat meal has been shown to decrease the maximum plasma concentration (Cmax) of Valbenazine by approximately 47% and the total exposure (AUC) by about 13%[1][2][3][4]. However, the Cmax and AUC of its primary active metabolite, (+)- $\alpha$ -HTBZ, are unaffected by food[1][2][3][4].

Q3: What is the role of the tosylate salt form in Valbenazine's bioavailability?

A3: The tosylate salt of Valbenazine is specifically used to enhance the drug's stability and bioavailability[12]. Salt formation is a common strategy to improve the solubility and dissolution rate of a drug. Different salt forms and crystalline structures (polymorphs) of a drug can have different physicochemical properties, which in turn can influence bioavailability[13][14].

Q4: Are there known drug interactions that can alter the bioavailability or exposure of Valbenazine?

A4: Yes, co-administration with strong inhibitors of CYP3A4 or CYP2D6 can increase the plasma concentrations of Valbenazine and its active metabolite, potentially increasing the risk of adverse effects[1][7]. Conversely, strong CYP3A4 inducers are not recommended as they can decrease the exposure to Valbenazine and its active metabolite, potentially reducing efficacy[7].

# Troubleshooting Guide: Strategies to Enhance Oral Bioavailability

If your research requires modification of the **Valbenazine tosylate** formulation to improve its oral bioavailability, consider the following established pharmaceutical strategies.

## Issue 1: Poor Dissolution Rate Due to Low Aqueous Solubility

Solution: Enhance the dissolution rate by increasing the effective surface area of the drug powder or by modifying its physical state.

Suggested Approaches:



- Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution[15][16].
  - Micronization: Can be achieved using techniques like air-jet milling to obtain particle sizes in the range of 2-5 μm[17].
  - Nanonization: Further reduction to the 100-250 nm range can be achieved through methods like high-pressure homogenization or ball milling, creating nanocrystals[15][17].
- Amorphous Solid Dispersions: Dispersing **Valbenazine tosylate** in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous state[16].
  - Hot Melt Extrusion: This involves melting the drug with a polymer and extruding the mixture[15].
  - Spray Drying: A solution of the drug and polymer is rapidly dried to form an amorphous powder.

## Issue 2: Inefficient Absorption Across the Gastrointestinal Membrane

Solution: Utilize lipid-based or encapsulation formulations to improve drug solubilization in the GI tract and facilitate absorption.

#### Suggested Approaches:

- Lipid-Based Formulations: These formulations can improve drug solubilization and take advantage of lipid absorption pathways.
  - Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as GI fluids[15][17]. This enhances the solubilization and absorption of lipophilic drugs.
- Complexation:



 Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules in their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility[15][17].

### **Data Presentation**

Table 1: Pharmacokinetic Properties of Valbenazine

Parameter	Value	Reference(s)
Absolute Oral Bioavailability	~49%	[1][2][3][4][5][6][7]
Time to Max. Concentration (Tmax) - Valbenazine	0.5 - 1.0 hours	[1][2][8]
Time to Max. Concentration (Tmax) - Active Metabolite	4 - 8 hours	[2][3][8]
Effect of High-Fat Meal on Valbenazine	Cmax ↓ ~47%, AUC ↓ ~13%	[1][2][3][4]
Effect of High-Fat Meal on Active Metabolite	Unaffected	[1][2][3][4]
Plasma Protein Binding - Valbenazine	>99%	[1][8]
Plasma Protein Binding - Active Metabolite	~64%	[1][8]
Half-life (Valbenazine and Active Metabolite)	15 - 22 hours	[1][8]

Table 2: Comparison of Bioavailability Enhancement Strategies



Strategy	Mechanism of Action	Potential Advantages	Potential Disadvantages
Micronization/Nanoniz ation	Increases surface area for dissolution.	Widely applicable, relatively simple technology.	Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions	Converts crystalline drug to a higher energy, more soluble amorphous state.	Significant increase in solubility and dissolution rate.	Amorphous form can be physically unstable and recrystallize over time.
Self-Emulsifying Drug Delivery Systems (SEDDS)	Forms a micro/nano- emulsion in the GI tract, increasing drug solubilization.	Enhances absorption via lymphatic pathways; protects drug from degradation.	Requires careful selection of lipids and surfactants; potential for GI irritation.
Cyclodextrin Complexation	Forms an inclusion complex where the drug is encapsulated, increasing its solubility.	High versatility; can be used for various routes of administration.	Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins.

## **Experimental Protocols**

# Protocol 1: Preparation of Valbenazine Tosylate Solid Dispersion by Solvent Evaporation

- Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).
- Dissolution: Dissolve both **Valbenazine tosylate** and the polymer carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).



- Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
- Drying: Dry the resulting solid film/powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
- Milling and Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to ensure particle size uniformity.
- Characterization: Analyze the solid dispersion for drug content, dissolution enhancement (in vitro dissolution testing), and physical state (using DSC and XRD to confirm amorphous nature).

## Protocol 2: Formulation of a Liquid SEDDS for Valbenazine Tosylate

- Excipient Screening: Determine the solubility of **Valbenazine tosylate** in various oils (e.g., Capryol<sup>™</sup> 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400).
- Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the selfemulsification region.
- Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. Gently heat (if necessary) to ensure homogeneity.
- Drug Loading: Dissolve Valbenazine tosylate in the prepared vehicle with continuous stirring until a clear solution is obtained.

#### Evaluation:

 Self-Emulsification Test: Add a small volume (e.g., 1 mL) of the formulation to a larger volume of aqueous media (e.g., 250 mL of water) with gentle agitation and observe the formation of the emulsion.



- Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering (DLS) instrument.
- In Vitro Drug Release: Perform dissolution studies using a dialysis membrane method to assess the release of Valbenazine from the SEDDS formulation.

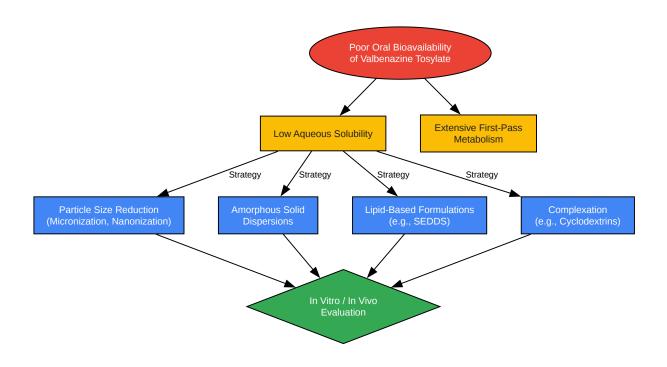
### **Visualizations**



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Caption: Metabolic pathway of Valbenazine tosylate after oral administration.





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Caption: Workflow for selecting a bioavailability enhancement strategy.

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### Troubleshooting & Optimization





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